3-Methoxyisoquinolin-1-amine
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Overview
Description
3-Methoxyisoquinolin-1-amine is an organic compound with the molecular formula C10H10N2O. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the third position and an amine group at the first position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-1-amine typically involves the methoxylation of isoquinoline derivatives followed by amination. One common method includes the reaction of 3-methoxyisoquinoline with ammonia or an amine source under suitable conditions to introduce the amine group at the first position .
Industrial Production Methods: large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
Scientific Research Applications
3-Methoxyisoquinolin-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyisoquinolin-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methoxyisoquinolin-3-amine
- 3-Aminoisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 3-Methoxyisoquinolin-1-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methoxyisoquinolin-1-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
FZDXWASHIYIYQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
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